molecular formula C17H25ClN2O5S B5133190 3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5133190
M. Wt: 404.9 g/mol
InChI Key: QDFFQQNAZTYFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as Compound A and is known for its ability to bind to specific receptors in the human body, thereby eliciting a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Compound A is complex and involves the binding of the compound to specific receptors in the human body. Specifically, Compound A has been shown to bind to the TRPM8 receptor, which is involved in the regulation of pain and inflammation. By binding to this receptor, Compound A is able to modulate the activity of various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Compound A has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. Specifically, it has been shown to inhibit the growth and proliferation of certain cancer cells, induce apoptosis, and modulate the activity of various signaling pathways involved in cancer progression. Additionally, Compound A has been shown to reduce inflammation and pain in animal models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound A is its potent activity against cancer cells, making it a promising candidate for the development of new cancer therapeutics. Additionally, its anti-inflammatory and analgesic properties make it useful in the treatment of a range of inflammatory disorders. However, one of the main limitations of Compound A is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on Compound A. One area of interest is the development of new cancer therapeutics based on the compound. Additionally, there is interest in exploring the potential of Compound A for the treatment of other inflammatory disorders, such as arthritis and inflammatory bowel disease. Finally, there is interest in developing more efficient synthesis methods for the compound, which could help to overcome some of the limitations associated with its use in laboratory settings.

Synthesis Methods

The synthesis of Compound A involves a series of chemical reactions that result in the formation of the final product. The process typically starts with the preparation of the appropriate starting materials, which are then subjected to various chemical transformations, including condensation reactions, reduction reactions, and coupling reactions. The final step involves purification of the product to obtain a highly pure form of Compound A.

Scientific Research Applications

Compound A has been widely studied for its potential applications in the field of medicinal chemistry. Specifically, it has been shown to have potent activity against certain types of cancer cells, making it a promising candidate for the development of new cancer therapeutics. Additionally, Compound A has been shown to have anti-inflammatory and analgesic properties, which could make it useful in the treatment of a range of inflammatory disorders.

properties

IUPAC Name

3-chloro-N-(3-methoxypropyl)-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O5S/c1-24-11-3-8-19-17(21)13-4-5-16(15(18)12-13)25-14-6-9-20(10-7-14)26(2,22)23/h4-5,12,14H,3,6-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFFQQNAZTYFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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